

discovery and synthesis of diphenethylamine based KOR ligands

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An In-depth Technical Guide to the Discovery and Synthesis of **Diphenethylamine**-Based Kappa Opioid Receptor Ligands

Introduction

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant target in the central and peripheral nervous systems for therapeutic development.[1][2][3][4] Its activation is associated with analgesia, anti-pruritic effects, and anticonvulsant properties.[5][6] [7][8] However, clinical development of KOR agonists has been hampered by side effects such as dysphoria, sedation, and psychotomimesis.[5][6][7][8][9] This has led to the exploration of biased agonism, where ligands selectively activate beneficial signaling pathways (G-protein signaling) over those mediating adverse effects (β-arrestin pathway).[4][5][6][7][8][9][10]

Recently, **diphenethylamine**s have emerged as a structurally novel class of selective KOR ligands with diverse pharmacological profiles, including full agonists, partial agonists, biased agonists, and antagonists.[1][2][3][5][6][7][8][9][11] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of these compounds, intended for researchers and professionals in drug development.

Synthesis of Diphenethylamine-Based KOR Ligands

The synthesis of **diphenethylamine** KOR ligands generally involves the N-alkylation of a substituted phenethylamine with a substituted phenethyl bromide or a similar electrophile.



Modifications to the nitrogen substituent and the phenolic rings have been extensively explored to establish structure-activity relationships (SAR).[5][6][7][11]

A general synthetic route starts from 2-(3-methoxyphenyl)ethaneamine, which is alkylated, followed by ether cleavage to yield the final phenolic compounds.[7]

General Experimental Protocol: Synthesis of 3-Monohydroxy-Substituted Diphenethylamines

The synthesis of 3-monohydroxy-substituted **diphenethylamine**s can be exemplified by the preparation of compounds like HS665 and HS666.[5][6][7] The process typically involves two main steps: N-alkylation and demethylation.

N-Alkylation:

- To a solution of 2-(3-methoxyphenyl)ethanamine in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3) is added.
- The appropriate alkylating agent (e.g., phenethyl bromide, cyclobutylmethyl bromide) is added to the mixture.
- The reaction is stirred, often at an elevated temperature, until completion, which is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the N-alkylated intermediate.[7]

Demethylation (Ether Cleavage):

- The methoxy-protected intermediate is dissolved in DMF.
- Sodium ethanethiolate is added, and the mixture is heated to an elevated temperature (e.g., 150°C).



- The reaction progress is monitored by TLC.
- After completion, the mixture is cooled, and the pH is adjusted to be neutral or slightly acidic with an acid like HCl.
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- The final product is purified by column chromatography to yield the desired 3hydroxydiphenethylamine derivative.[7]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of representative **diphenethylamine**-based KOR ligands. These data are crucial for understanding the structure-activity relationships and for selecting candidates for further development.

Table 1: KOR Binding Affinities and Functional Activity of Selected **Diphenethylamine** Ligands



Compo und	N- Substitu ent	KOR Kı (nM)	MOR Kı (nM)	DOR Kı (nM)	KOR EC ₅₀ (nM)	KOR E _{max} (%)	Referen ce
HS665 (1)	Cyclobut ylmethyl (CBM)	0.49	158	346	2.5	95	[11]
HS666 (2)	Cyclopro pylmethyl (CPM)	5.90	549	1023	24.1	54.7	[11]
3	Cyclopen tylmethyl (CPeM)	0.14	120	258	0.49	80.2	[11]
4	Cyclohex ylmethyl (CHM)	0.16	121	185	0.16	61.9	[11]
19	3-OH, N- CHM	0.09	74	161	0.43	92.5	[11]
20	2-F, 3,3'- diOH, N- CBM	0.28	363	486	0.23	45.3	[11]
U50,488	-	1.1	>10000	>10000	15.3	89	[11]
U69,593	-	-	-	-	4.9	100	[11]

 K_i values were determined by radioligand binding assays. EC_{50} and E_{max} values were determined by [35S]GTPyS functional assays. E_{max} is relative to the response of U69,593.

Detailed Experimental Protocols Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a test compound for the KOR.



- Objective: To measure the displacement of a specific radioligand from the KOR by a test compound.[12]
- Materials:
 - Cell membranes from CHO or HEK cells stably expressing the human KOR (CHO-hKOR).
 [12][13]
 - Radioligand: [3H]U-69,593 (a selective KOR agonist).[12][13][14]
 - Test compounds (diphenethylamine derivatives).
 - Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
 - Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
 - Non-specific binding control: 10 μM U69,593 or another high-affinity KOR ligand.[14]
 - GF/B or GF/C glass fiber filters.[12][14]
 - Scintillation counter.[12]
- Procedure:
 - Cell membranes are prepared by homogenization and centrifugation.
 - Membranes are incubated with a fixed concentration of [3H]U-69,593 and varying concentrations of the test compound in the assay buffer.
 - Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.[12]
 - The incubation is carried out at 25°C for 60-90 minutes to reach equilibrium.[12][14]
 - The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[12][14]
 - Filters are washed with ice-cold wash buffer to remove unbound radioligand.[12]



- The radioactivity retained on the filters is measured using a scintillation counter.[12]
- Data Analysis:
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
 - The inhibition constant (K_i) is calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant. [12]

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

- Objective: To quantify the potency (EC₅₀) and efficacy (E_{max}) of a test compound in stimulating G-protein coupling to the KOR.
- Materials:
 - Membranes from CHO-hKOR cells.[14]
 - [35S]GTPyS (a non-hydrolyzable GTP analog).
 - GDP.
 - Assay Buffer containing MgCl₂ and NaCl.
 - Test compounds.
- Procedure:
 - Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
 - Membranes are then incubated with varying concentrations of the test compound, a fixed concentration of [35S]GTPyS, and GDP in the assay buffer.
 - The incubation is carried out at 30°C for 60 minutes.



- The reaction is terminated by filtration through glass fiber filters.
- The amount of [35S]GTPyS bound to the G-proteins on the filters is quantified by scintillation counting.[14]

Data Analysis:

- The data are plotted as the amount of [35S]GTPyS bound versus the log concentration of the test compound.
- EC₅₀ and E_{max} values are determined by non-linear regression analysis. The E_{max} is often expressed as a percentage of the maximal response produced by a standard full agonist like U69,593.[14]

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

BRET assays are used to study protein-protein interactions in live cells, such as the recruitment of β-arrestin to an activated KOR, a key step in the pathway often associated with adverse effects.[15][16][17][18]

- Objective: To measure the interaction between KOR and β-arrestin 2 in response to ligand binding.
- Principle: BRET relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) when they are in close proximity (<10 nm).[17][19]

Materials:

- Live cells (e.g., HEK293) co-expressing KOR fused to a donor (e.g., KOR-Rluc) and an acceptor fused to β-arrestin (e.g., β-arrestin2-GFP).
- Luciferase substrate (e.g., coelenterazine h).
- Test compounds.
- A microplate reader capable of measuring dual-emission luminescence.



Procedure:

- Cells are plated in a white-walled microplate.
- Cells are treated with varying concentrations of the test compound.
- The luciferase substrate is added to initiate the bioluminescent reaction.
- The luminescence emissions from both the donor (e.g., ~480 nm for Rluc) and the acceptor (e.g., ~530 nm for GFP) are measured simultaneously.[16]

Data Analysis:

- The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
- The net BRET ratio is determined by subtracting the background BRET signal from cells expressing only the donor.[19]
- o Dose-response curves are generated by plotting the net BRET ratio against the log concentration of the test compound to determine EC₅₀ and E_{max} values for β-arrestin 2 recruitment.

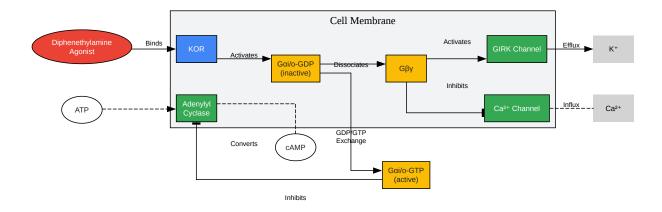
KOR Signaling Pathways

Activation of the KOR by an agonist initiates intracellular signaling cascades that are primarily mediated by two distinct pathways: the canonical G-protein pathway and the β -arrestin pathway.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[4][10][20] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels.[21] This pathway is believed to be responsible for the therapeutic analgesic effects of KOR agonists.[4][6]





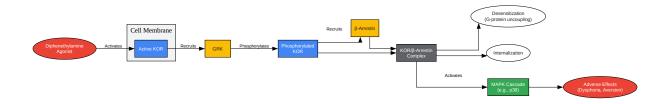
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KOR G-Protein Dependent Signaling Pathway

β-Arrestin Dependent Signaling

Following agonist-induced activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[21][22] This phosphorylation promotes the binding of β -arrestin proteins (β -arrestin 1 and 2).[22] β -arrestin binding uncouples the receptor from G-proteins, leading to desensitization, and also initiates a separate wave of G-protein-independent signaling.[22] This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 MAPK.[21][22] The β -arrestin pathway is implicated in the undesirable side effects of KOR agonists, such as dysphoria and aversion.[4][6]





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KOR β-Arrestin Dependent Signaling Pathway

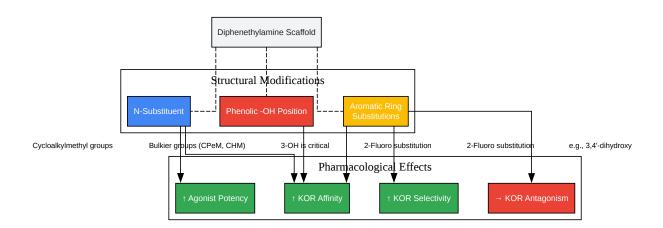
Structure-Activity Relationships (SAR)

SAR studies on **diphenethylamine** derivatives have revealed key structural features that influence their affinity and functional activity at the KOR.

- Phenolic Hydroxyl Group: A hydroxyl group at the 3-position of the phenethyl ring is critical for high-affinity binding to the KOR.[6] Moving it to the 4-position generally reduces affinity.
 [11]
- N-Substituent: The nature of the substituent on the nitrogen atom plays a crucial role.
 - Cycloalkylmethyl groups like cyclobutylmethyl (CBM) and cyclopropylmethyl (CPM) are favorable for KOR affinity and selectivity.[5][6]
 - Increasing the bulkiness of the N-substituent (e.g., cyclopentylmethyl, cyclohexylmethyl)
 can lead to a significant increase in binding affinity, often into the picomolar range.[6][11]
- Substitution on the Rings:
 - Adding a 2-fluoro substituent can enhance KOR affinity and selectivity.[6][11]



 Additional hydroxyl groups on the second phenyl ring can modulate activity, with some dihydroxy-substituted analogs acting as KOR antagonists.[6][11]



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Key Structure-Activity Relationships

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